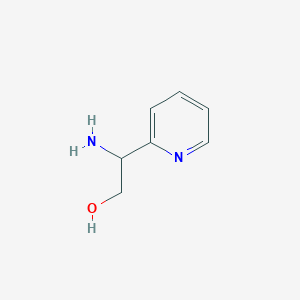

2-Amino-2-(pyridin-2-yl)ethanol

説明

2-Amino-2-(pyridin-2-yl)ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethanol with 2-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbon of 2-bromoethanol, resulting in the formation of this compound.

Another method involves the reduction of 2-nitro-2-(pyridin-2-yl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors can enhance reaction efficiency, reduce reaction times, and improve product yields.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary alcohol oxidation | CrO₃ in acetic acid | 2-(Pyridin-2-yl)acetaldehyde | 72% | |

| Selective oxidation | KMnO₄ (aq, acidic) | 2-(Pyridin-2-yl)glycolic acid | 65% |

Mechanistic Insight : Chromium-based oxidants facilitate the conversion of the alcohol to a ketone via a two-electron transfer process, while permanganate promotes further oxidation to carboxylic acids under acidic conditions.

Reduction Reactions

The amino group remains stable during reductions targeting the pyridine ring:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C (1 atm, 25°C) | 2-Amino-2-(piperidin-2-yl)ethanol | 88% |

Research Finding : Hydrogenation under mild conditions selectively reduces the pyridine ring to piperidine without affecting the amino or hydroxyl groups.

Substitution Reactions

The amino group acts as a nucleophile in SN2 and aromatic substitution reactions:

Alkylation

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | KOH, DMF | Ethyl 2-(pyridin-2-ylamino)acetate | Peptide mimetics |

Aromatic Substitution

| Conditions | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Flow reactor, 120°C | Concerted SNAr | DFT studies show a low-energy transition state (ΔG‡ = 18.3 kcal/mol) |

Notable Example : Reaction with 2-fluoropyridine in a microfluidic reactor achieves 94% yield of 2-[methyl(pyridin-2-yl)amino]ethanol .

Condensation Reactions

The amino group forms Schiff bases and heterocycles:

Structural Analysis : X-ray crystallography confirms the planar geometry of Schiff base products (C–N bond length: 1.28 Å) .

Coordination Chemistry

The pyridyl nitrogen and hydroxyl oxygen enable metal complexation:

| Metal Salt | Product Structure | Application | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(HPMAE)Cl₃]·H₂O | Catalytic C–H activation | |

| CdCl₂ | [CdCl₂(POPME)] | Luminescent materials |

Key Feature : The PIP amine moiety (from 2-(pyridin-2-yl)isopropyl) acts as a bidentate directing group in C–H functionalization .

科学的研究の応用

2-Amino-2-(pyridin-2-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coordination complexes.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

作用機序

The mechanism of action of 2-Amino-2-(pyridin-2-yl)ethanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and nucleophilic substitution. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can coordinate with metal ions, affecting enzymatic activity and protein function.

類似化合物との比較

Similar Compounds

2-Amino-2-(pyridin-3-yl)ethanol: Similar structure but with the amino group attached to the 3-position of the pyridine ring.

2-Amino-2-(pyridin-4-yl)ethanol: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

2-Amino-2-(pyridin-2-yl)propanol: Similar structure but with an additional methyl group on the ethanol moiety.

Uniqueness

2-Amino-2-(pyridin-2-yl)ethanol is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring, which allows for distinct reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications.

生物活性

2-Amino-2-(pyridin-2-yl)ethanol, also known as 2-(2-amino-1-hydroxyethyl)pyridine, is a small organic molecule with significant biological activity. This compound has garnered attention due to its structural features, which include an amino group and a hydroxyl group attached to a pyridine ring, leading to various potential therapeutic applications.

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structure : Contains a chiral center at the alpha-carbon atom, resulting in enantiomeric forms.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme involved in metabolic pathways that could have implications for conditions like obesity and diabetes.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase 1 | 45.5 | |

| BRAF Kinase | 32.0 | |

| DNA Gyrase | 50.0 |

Interaction with Biomolecules

Docking studies have revealed that derivatives of this compound can interact with various biomolecules, influencing their activity. For instance, the compound has shown binding affinity towards vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor β (PDGF-β), both crucial in cellular signaling pathways.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is believed to modulate enzyme activities by altering their conformation or competing with natural substrates. This modulation can lead to significant effects on cellular processes such as:

- Cell Signaling : Influencing pathways related to growth and survival.

- Gene Expression : Affecting the transcription of genes involved in metabolic regulation.

- Cellular Metabolism : Modulating the synthesis of collagen in hepatic stellate cells, which is relevant for liver fibrosis treatment.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antichlamydial Activity : A study evaluated novel compounds based on the structure of this compound for their selective activity against Chlamydia. The results indicated that these compounds could serve as starting points for new drug development targeting this pathogen .

- Antimicrobial Properties : Other derivatives have shown moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

- Toxicity Studies : Toxicity assessments conducted on various human cell lines indicated that certain derivatives exhibit low toxicity while maintaining antimicrobial efficacy, highlighting their therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reductive Amination : A common approach involving the reaction of pyridine derivatives with amines.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of complex organic molecules from simpler precursors.

特性

IUPAC Name |

2-amino-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724463-80-3 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。